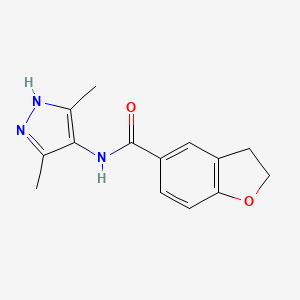![molecular formula C9H10ClNO2 B7556476 N-[(2-chlorophenyl)methyl]-2-hydroxyacetamide](/img/structure/B7556476.png)
N-[(2-chlorophenyl)methyl]-2-hydroxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-chlorophenyl)methyl]-2-hydroxyacetamide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known as Triclosan, and it has been used as an antibacterial agent in various products such as soaps, toothpaste, and cosmetics. However, in recent years, there has been a growing interest in the scientific community to explore the potential of this compound as a research tool.
Mecanismo De Acción
The mechanism of action of N-[(2-chlorophenyl)methyl]-2-hydroxyacetamide is related to its ability to disrupt the bacterial cell membrane. Triclosan binds to a specific enzyme in the bacterial cell membrane, which is responsible for synthesizing fatty acids. This binding inhibits the enzyme's activity, leading to a disruption in the synthesis of the bacterial cell membrane. As a result, the bacterial cell becomes more permeable, leading to its death.
Biochemical and Physiological Effects:
In addition to its antimicrobial properties, N-[(2-chlorophenyl)methyl]-2-hydroxyacetamide has been shown to have other biochemical and physiological effects. For example, Triclosan has been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases such as arthritis. Additionally, Triclosan has been shown to have anti-cancer properties, which may be useful in the development of new cancer therapies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[(2-chlorophenyl)methyl]-2-hydroxyacetamide in lab experiments is its ability to disrupt bacterial cell membranes. This property has been exploited in the development of new antibiotics and antimicrobial agents. However, one of the limitations of using Triclosan in lab experiments is its potential toxicity. Triclosan has been shown to have toxic effects on aquatic organisms, and there is a growing concern about its potential impact on human health.
Direcciones Futuras
There are many potential future directions for the study of N-[(2-chlorophenyl)methyl]-2-hydroxyacetamide. One area of interest is the development of new antimicrobial agents based on Triclosan's ability to disrupt bacterial cell membranes. Additionally, there is a growing interest in the study of Triclosan's anti-inflammatory and anti-cancer properties. Further research is needed to fully understand the potential of this compound as a research tool and therapeutic agent.
Conclusion:
N-[(2-chlorophenyl)methyl]-2-hydroxyacetamide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been shown to have antimicrobial, anti-inflammatory, and anti-cancer properties, making it a promising research tool and therapeutic agent. However, further research is needed to fully understand the potential of this compound and its limitations.
Métodos De Síntesis
The synthesis of N-[(2-chlorophenyl)methyl]-2-hydroxyacetamide can be achieved through a variety of methods. One of the most common methods involves the reaction of 2,4-dichlorophenol with sodium hydroxide to form 2,4-dichlorophenolate. This intermediate is then reacted with chloroacetic acid to form N-(2,4-dichlorophenyl)-2-chloroacetamide, which is subsequently reacted with sodium hydroxide to produce N-[(2-chlorophenyl)methyl]-2-hydroxyacetamide.
Aplicaciones Científicas De Investigación
N-[(2-chlorophenyl)methyl]-2-hydroxyacetamide has been used extensively in scientific research as a tool to study various biological processes. One of the most common applications of this compound is in the study of bacterial cell membranes. Triclosan has been shown to disrupt the cell membrane of bacteria, leading to their death. This property has been exploited in the development of new antibiotics and antimicrobial agents.
Propiedades
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-hydroxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c10-8-4-2-1-3-7(8)5-11-9(13)6-12/h1-4,12H,5-6H2,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPYMVNIJSCKAMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CO)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-chlorophenyl)methyl]-2-hydroxyacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(6-bromo-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]-1-methylpyrazol-4-amine](/img/structure/B7556399.png)
![N-[(5-chlorothiophen-2-yl)methyl]-1-methylpyrazol-4-amine](/img/structure/B7556414.png)
![2-Methyl-6-[(1-methylpyrazol-4-yl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B7556420.png)
![1-[(4-Pyrazol-1-ylphenyl)methyl]piperidin-4-amine](/img/structure/B7556435.png)

![N-(1-ethylpyrazol-4-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B7556443.png)

![N-ethyl-2-[(2-oxo-1H-quinolin-3-yl)methylamino]acetamide](/img/structure/B7556448.png)
![2-chloro-N-[2-(methanesulfonamido)ethyl]propanamide](/img/structure/B7556453.png)
![6-[2-(Diethylamino)ethylcarbamoyl]pyridine-2-carboxylic acid](/img/structure/B7556460.png)
![N-[(3-fluoro-4-methylphenyl)methyl]-2-hydroxyacetamide](/img/structure/B7556469.png)


